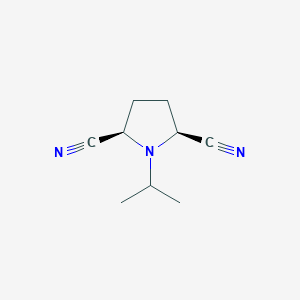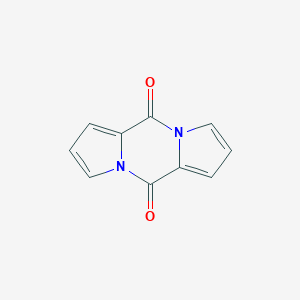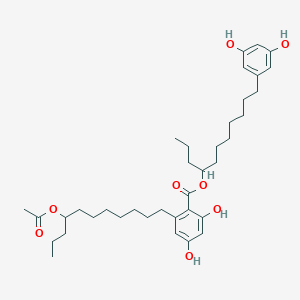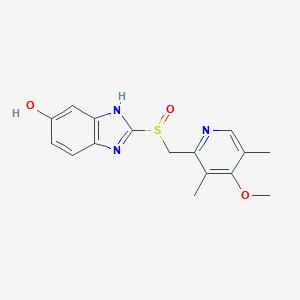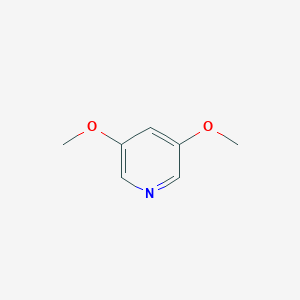
3,5-Diméthoxypyridine
Vue d'ensemble
Description
3,5-Dimethoxypyridine (3,5-DMP) is an organic compound belonging to the class of pyridine compounds. It is a colorless, volatile liquid with a faint odor. 3,5-DMP is an important intermediate in the synthesis of many pharmaceuticals, agrichemicals, and other fine chemicals. It is also used in the synthesis of natural products and in the development of new materials. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs and anti-inflammatory drugs.
Applications De Recherche Scientifique
Synthèse chimique
La 3,5-Diméthoxypyridine est utilisée dans le domaine de la synthèse chimique . C'est un composé avec un poids moléculaire de 139,15 et qui est généralement stocké à température ambiante . Ce composé est souvent utilisé dans la synthèse de divers autres composés chimiques .
Amination nucléophile
Un nouveau protocole pour l'amination nucléophile des méthoxypyridines et de leurs dérivés a été développé en utilisant de l'hydrure de sodium (NaH) en présence d'iodure de lithium (LiI) . Cette méthode offre un accès concis à diverses aminopyridines qui sont potentiellement d'intérêt médicinal . L'amination des pyridines offre un accès direct aux aminopyridines, qui sont utilisées comme un noyau important de divers médicaments pharmaceutiques .
Propriétés
IUPAC Name |
3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKVVZTNDJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355850 | |
| Record name | 3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18677-48-0 | |
| Record name | 3,5-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of methoxy groups at the 3 and 5 positions influence the nitration of 3,5-dimethoxypyridine?
A1: The 3,5-dimethoxy substitution significantly impacts the nitration pathway of pyridine. While unsubstituted pyridine typically undergoes nitration at the 3-position, 3,5-dimethoxypyridine reacts differently.
- Nitration at the 2-position: In acidic conditions, 3,5-dimethoxypyridine undergoes nitration at the 2-position on the protonated species (conjugate acid). This suggests that the electron-donating nature of the methoxy groups enhances the reactivity at the 2-position, making it more susceptible to electrophilic attack by the nitronium ion. []
- Nitration at the 6-position: Interestingly, further nitration of 3,5-dimethoxy-2-nitropyridine occurs at the 6-position and involves the free base rather than the conjugate acid. This difference in reaction mechanism highlights the significant influence of both the substituents and reaction conditions on the reactivity of the molecule. []
- Comparison to the N-oxide: In contrast to 3-bromo- or 3-methoxypyridine N-oxide, which yield 4-nitro products upon nitration, 3,5-dimethoxypyridine N-oxide yields the 2-(=6-) nitro derivative. This further demonstrates the directing effect of the combined methoxy groups in the system. []
Q2: Does the reaction mechanism of 3,5-dimethoxypyridine nitration change under different acidity conditions?
A2: Yes, the reaction mechanism can shift depending on the acidity level.
- Influence on Nitration: This shift in reactive species from free base to conjugate acid, driven by acidity changes, also influences the nitration pattern, emphasizing the importance of considering both substituent effects and reaction conditions when predicting the outcome of electrophilic aromatic substitutions in these systems. []
Q3: How does the reactivity of 3,5-dimethoxypyridine towards nitration compare with similar benzene derivatives?
A: Direct comparisons of reaction rates between substituted pyridines like 3,5-dimethoxypyridine and analogous benzene derivatives provide valuable insights into the reactivity trends. [, ]
- Quantitative Assessment: By comparing reaction rates and calculating partial rate factors, researchers can quantify the activating or deactivating effects of substituents and the overall reactivity differences between pyridine and benzene systems. [, ]
- Understanding Reactivity Patterns: These comparisons contribute to a deeper understanding of the reactivity patterns in heterocyclic chemistry and aid in predicting the outcomes of electrophilic substitutions in similar systems. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





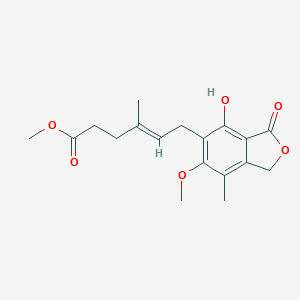
![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

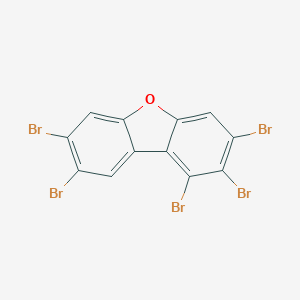
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
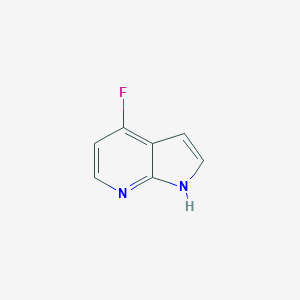
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
